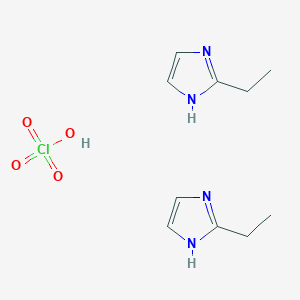![molecular formula C28H31N B14557665 4-[2-(4'-Heptyl[1,1'-biphenyl]-4-yl)ethyl]benzonitrile CAS No. 61676-21-9](/img/structure/B14557665.png)
4-[2-(4'-Heptyl[1,1'-biphenyl]-4-yl)ethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4’-Heptyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile is an organic compound with the molecular formula C26H27N. It belongs to the family of biphenyl derivatives, which are known for their diverse applications in various fields, including liquid crystal technology and organic electronics . This compound is characterized by the presence of a heptyl group attached to a biphenyl core, which is further connected to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(4’-Heptyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Heptyl Group: The heptyl group is introduced via a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzonitrile Moiety: The final step involves the reaction of the heptyl-substituted biphenyl with 4-bromobenzonitrile under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of primary amines.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-[2-(4’-Heptyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of liquid crystals for display technologies and organic semiconductors for electronic devices
Mechanism of Action
The mechanism of action of 4-[2-(4’-Heptyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile largely depends on its application:
Liquid Crystals: The compound aligns in a specific orientation under an electric field, altering the optical properties of the material.
Biological Activity: When used in biological studies, the compound interacts with cellular targets, potentially disrupting cell membranes or interfering with enzyme activity.
Comparison with Similar Compounds
- 4-[2-(4’-Pentyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile
- 4-[2-(4’-Hexyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile
- 4-[2-(4’-Octyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile
Comparison:
- Chain Length: The primary difference lies in the length of the alkyl chain attached to the biphenyl core. This affects the compound’s physical properties, such as melting point and solubility.
- Unique Properties: 4-[2-(4’-Heptyl[1,1’-biphenyl]-4-yl)ethyl]benzonitrile is unique due to its specific chain length, which provides an optimal balance between flexibility and rigidity, making it suitable for liquid crystal applications .
Properties
CAS No. |
61676-21-9 |
|---|---|
Molecular Formula |
C28H31N |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
4-[2-[4-(4-heptylphenyl)phenyl]ethyl]benzonitrile |
InChI |
InChI=1S/C28H31N/c1-2-3-4-5-6-7-23-14-18-27(19-15-23)28-20-16-25(17-21-28)9-8-24-10-12-26(22-29)13-11-24/h10-21H,2-9H2,1H3 |
InChI Key |
WJJUIEQJFRTLGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl(oxo)bis{[(oxolan-2-yl)methoxy]methyl}-lambda~5~-phosphane](/img/structure/B14557585.png)







![3-Methyl-N-(propan-2-yl)bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B14557632.png)
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine](/img/structure/B14557641.png)

phosphanium perchlorate](/img/structure/B14557644.png)
![Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate](/img/structure/B14557650.png)
![1-{2-[4-(2-Hydroxyethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14557667.png)
